2-chloro-N-dodecylacetamide

Catalog No.
S795287
CAS No.
2877-29-4
M.F
C14H28ClNO
M. Wt
261.83 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-chloro-N-dodecylacetamide

CAS Number

2877-29-4

Product Name

2-chloro-N-dodecylacetamide

IUPAC Name

2-chloro-N-dodecylacetamide

Molecular Formula

C14H28ClNO

Molecular Weight

261.83 g/mol

InChI

InChI=1S/C14H28ClNO/c1-2-3-4-5-6-7-8-9-10-11-12-16-14(17)13-15/h2-13H2,1H3,(H,16,17)

InChI Key

IQNKUQDXFKGYSX-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCNC(=O)CCl

Canonical SMILES

CCCCCCCCCCCCNC(=O)CCl
  • Organic Synthesis: The presence of a dodecyl chain (12 carbons) and an amide bond suggests 2-chloro-N-dodecylacetamide may act as a long-chain fatty acid derivative. Long-chain fatty acid derivatives are sometimes used as intermediates or precursors in organic synthesis []. More research is needed to confirm this specific application for 2-chloro-N-dodecylacetamide.

Data Availability:

  • Mass Spectrometry: There is some data available on the Mass Spectrometry (GC) profile of 2-chloro-N-dodecylacetamide, which can be a helpful tool for identification and characterization purposes [].

Current Limitations:

  • Limited Literature: Scientific literature specifically referencing the research applications of 2-chloro-N-dodecylacetamide is currently scarce. Further research may reveal more specific uses for this compound.

Future Research Directions:

Given the structural features of 2-chloro-N-dodecylacetamide, potential future research areas could include:

  • Material Science: The long alkyl chain and amide functionality could be interesting for studies on self-assembly, liquid crystals, or other material science applications.
  • Biological Studies: The impact of the chloroacetyl group and the long chain on biological activity could be investigated.

2-chloro-N-dodecylacetamide is a chemical compound characterized by the presence of a dodecyl chain and a chloroacetamide functional group. Its molecular formula is C14_{14}H28_{28}ClN\O, and it has a molecular weight of approximately 227.39 g/mol. This compound is known for its surfactant properties and potential applications in various industrial and pharmaceutical contexts.

There is no known mechanism of action for 2-chloro-N-dodecylacetamide due to the lack of research on its biological activity.

  • No safety information is currently available. Due to the presence of chlorine, it's advisable to handle with care, following standard laboratory procedures for unknown chemicals.

Future Research

2-chloro-N-dodecylacetamide presents an opportunity for further scientific exploration. Here are some potential areas for future research:

  • Synthesis and characterization: Developing efficient synthesis methods and characterizing the physical and chemical properties of the compound.
  • Investigation of potential applications: Researching its amphiphilic properties for applications like surfactants or drug delivery systems.
  • Biological activity: Studying its interactions with biological systems to understand potential therapeutic or industrial uses.

The reactivity of 2-chloro-N-dodecylacetamide is primarily due to the chlorine atom, which can be easily replaced by nucleophiles. Common reactions include:

  • Nucleophilic Substitution: The chlorine atom can be substituted by various nucleophiles such as amines, alcohols, or thiols, leading to the formation of different derivatives.
  • Hydrolysis: Under basic or acidic conditions, 2-chloro-N-dodecylacetamide can undergo hydrolysis to yield N-dodecylacetamide and hydrochloric acid.
  • Formation of Amides: It can react with primary or secondary amines to form new amides, expanding its utility in synthetic chemistry .

2-chloro-N-dodecylacetamide exhibits notable biological activities, particularly in antimicrobial and antifungal applications. Its structure allows it to interact with biological membranes, potentially disrupting their integrity. Some studies suggest that compounds with similar structures may exhibit analgesic properties and could serve as leads for developing new therapeutic agents .

The synthesis of 2-chloro-N-dodecylacetamide typically involves the reaction of dodecylamine with chloroacetyl chloride. The general procedure includes:

  • Chloroacetylation: Dodecylamine is reacted with chloroacetyl chloride in an organic solvent (often dichloromethane) under controlled conditions.
  • Workup: The reaction mixture is processed to remove unreacted materials and solvents, often involving extraction and recrystallization techniques.
  • Characterization: The final product is characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure .

2-chloro-N-dodecylacetamide finds applications in several fields:

  • Surfactants: Its amphiphilic nature makes it suitable for use in detergents and emulsifiers.
  • Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds.
  • Agricultural Chemicals: The compound may be utilized in formulations aimed at pest control or plant growth regulation.

Studies on the interactions of 2-chloro-N-dodecylacetamide with biological systems indicate that it may bind to proteins or enzymes, influencing their activity. For instance, docking studies have been employed to predict its binding affinity to various targets, including cyclooxygenase enzymes, which are relevant in pain and inflammation pathways .

Several compounds share structural similarities with 2-chloro-N-dodecylacetamide, each exhibiting unique properties:

Compound NameStructure FeaturesUnique Properties
2-chloro-N-octylacetamideShorter alkyl chain (octyl)Lower hydrophobicity
2-chloro-N-decylacetamideIntermediate alkyl chain (decyl)Moderate surfactant properties
N-dodecylacetamideLacks chlorine atomMore stable; less reactive
2-chloro-N-phenylacetamideContains a phenyl groupPotential for different biological activity

The uniqueness of 2-chloro-N-dodecylacetamide lies in its balance between hydrophobicity from the dodecyl chain and reactivity from the chloroacetamide group, making it versatile for various applications compared to its analogs .

2-chloro-N-dodecylacetamide is an organic compound characterized by a chloroacetamide functional group attached to a long dodecyl chain [1] [2]. The molecular structure consists of a chlorine-substituted acetyl group connected to a nitrogen atom, which is further bonded to a twelve-carbon alkyl chain [3]. This compound belongs to the class of chloroacetamides, which are derivatives of acetamide where one or more hydrogen atoms are replaced by chlorine atoms [1] [2].

The basic molecular information of 2-chloro-N-dodecylacetamide is presented in Table 1, highlighting its key structural identifiers [1] [3] [2].

Table 1: Basic Structural Information of 2-chloro-N-dodecylacetamide

PropertyValue
IUPAC Name2-chloro-N-dodecylacetamide
Molecular FormulaC₁₄H₂₈ClNO
Molecular Weight (g/mol)261.84
CAS Number2877-29-4
InChI KeyIQNKUQDXFKGYSX-UHFFFAOYSA-N
SMILESCCCCCCCCCCCCNC(=O)CCl

The compound features an amide bond (-CONH-) that connects the chloroacetyl moiety to the dodecyl chain [1] [4]. The presence of this amide bond contributes to the compound's ability to form hydrogen bonds through the nitrogen-hydrogen group, while the chlorine atom provides a site for potential nucleophilic substitution reactions [2] [5]. The long alkyl chain imparts significant hydrophobic character to the molecule, influencing its physical properties and behavior in various environments [6] [7].

Physical Properties

Melting and Boiling Points

The boiling point of 2-chloro-N-dodecylacetamide is reported to be 386.5°C at 760 mmHg [8] [9]. This relatively high boiling point can be attributed to the compound's molecular weight and the presence of intermolecular forces, particularly hydrogen bonding through the amide group [10] [11]. The melting point data for this specific compound is limited in the literature, which is not uncommon for long-chain organic compounds that may exist as waxy solids or viscous liquids at room temperature [9] [11].

The high boiling point of 2-chloro-N-dodecylacetamide is consistent with other long-chain amides, which typically exhibit elevated boiling points due to strong intermolecular hydrogen bonding between the amide groups [8] [10]. The presence of the chlorine atom may also contribute to increased intermolecular attractions through dipole-dipole interactions [11] [12].

Density and Refractive Index

The density of 2-chloro-N-dodecylacetamide is approximately 0.945 g/cm³, which is slightly less than water [10] [13]. This value is consistent with other long-chain organic compounds containing amide functionalities [14] [12]. The density is influenced by the molecular packing in the solid or liquid state, which is affected by the long alkyl chain and the polar amide group [10] [13].

The refractive index of 2-chloro-N-dodecylacetamide is reported to be 1.456 [14] [12]. The refractive index is an important optical property that relates to how light propagates through the substance and is influenced by molecular structure and electron density [14] [13]. For comparison, similar chloroacetamide derivatives with shorter alkyl chains typically have refractive indices in the range of 1.4-1.5 [11] [12].

Flash Point

The flash point of 2-chloro-N-dodecylacetamide is approximately 187.6°C [10] [12]. This relatively high flash point indicates that the compound has low volatility and requires significant heating before producing sufficient vapor to form an ignitable mixture with air [10] [13]. The flash point is an important safety parameter for handling and storage considerations [12] [13].

The high flash point of this compound can be attributed to its molecular weight and the presence of the amide group, which contributes to stronger intermolecular forces and consequently lower vapor pressure [10] [12]. This property is consistent with other long-chain amides and chlorinated organic compounds, which typically exhibit flash points well above room temperature [11] [13].

Table 2: Physical Properties of 2-chloro-N-dodecylacetamide

PropertyValueNotes
Boiling Point (°C)386.5 at 760 mmHgPredicted value
Density (g/cm³)0.945Estimated value
Refractive Index1.456Estimated value
Flash Point (°C)187.6Predicted value

Spectroscopic Properties

NMR Spectral Characteristics

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the structural arrangement of atoms in 2-chloro-N-dodecylacetamide [15] [16]. The proton (¹H) NMR spectrum of this compound exhibits several characteristic signals that correspond to different hydrogen environments within the molecule [15] [17].

The ¹H NMR spectrum typically shows a triplet at approximately δ 0.88-0.90 ppm, which is attributed to the terminal methyl group (-CH₃) of the dodecyl chain [15] [16]. The methylene protons of the long alkyl chain appear as a complex multiplet in the region of δ 1.25-1.30 ppm, with the protons adjacent to the amide nitrogen showing a more downfield shift at around δ 3.20-3.25 ppm due to the deshielding effect of the nitrogen atom [16] [17].

The methylene protons adjacent to the chlorine atom (ClCH₂CO-) typically appear as a singlet at approximately δ 4.0-4.1 ppm, reflecting the deshielding effect of both the chlorine atom and the carbonyl group [15] [17]. The amide proton (-NH-) usually appears as a broad singlet or triplet at around δ 6.5-7.0 ppm, with the exact position dependent on concentration and solvent effects [16] [17].

Carbon-13 (¹³C) NMR spectroscopy of 2-chloro-N-dodecylacetamide reveals signals for the carbonyl carbon at approximately δ 165-170 ppm, the chloromethyl carbon at around δ 42-43 ppm, and various signals for the dodecyl chain carbons in the region of δ 14-40 ppm [15] [16]. The terminal methyl carbon typically appears at around δ 14 ppm, while the methylene carbon adjacent to the nitrogen shows a signal at approximately δ 39-40 ppm [16] [17].

Mass Spectrometry Patterns

Mass spectrometry provides insights into the fragmentation pattern and molecular weight of 2-chloro-N-dodecylacetamide [3] [15]. The molecular ion peak [M]⁺ appears at m/z 261.18539, corresponding to the monoisotopic mass of the compound [1] [3]. Due to the presence of chlorine, which has two major isotopes (³⁵Cl and ³⁷Cl), the molecular ion cluster shows a characteristic isotopic pattern with peaks at M and M+2 in a ratio of approximately 3:1 [3] [15].

Common fragmentation patterns include the loss of chlorine to give a fragment at m/z 226, and cleavage of the amide bond to produce fragments corresponding to the dodecylamine moiety and the chloroacetyl group [15] [16]. Additional fragmentation of the alkyl chain produces a series of peaks differing by 14 mass units (CH₂ groups), which is characteristic of long-chain alkyl compounds [3] [16].

The mass spectrometry data for various adducts of 2-chloro-N-dodecylacetamide are presented in Table 3, showing the diversity of ionic species that can be formed during analysis [1] [3].

Table 3: Mass Spectrometry Data for 2-chloro-N-dodecylacetamide Adducts

Adduct Typem/z
[M+H]⁺262.19322
[M+Na]⁺284.17516
[M-H]⁻260.17866
[M+NH₄]⁺279.21976
[M+K]⁺300.14910
[M+H-H₂O]⁺244.18320
[M+HCOO]⁻306.18414
[M+CH₃COO]⁻320.19979
[M+Na-2H]⁻282.16061
[M]⁺261.18539
[M]⁻261.18649

IR Spectroscopy Features

Infrared (IR) spectroscopy of 2-chloro-N-dodecylacetamide reveals characteristic absorption bands that correspond to specific functional groups within the molecule [18] [19]. The amide functionality shows several distinctive bands, including the N-H stretching vibration at approximately 3300-3250 cm⁻¹, the C=O stretching (amide I band) at around 1650-1630 cm⁻¹, and the N-H bending (amide II band) at approximately 1550-1530 cm⁻¹ [18] [20].

The C-Cl stretching vibration typically appears in the region of 750-700 cm⁻¹, while the long alkyl chain exhibits characteristic C-H stretching bands at 2920-2850 cm⁻¹ for the methylene groups and at approximately 2960 cm⁻¹ for the terminal methyl group [20] [19]. The C-H bending vibrations of the methylene groups appear at around 1465-1450 cm⁻¹, and the terminal methyl group shows a band at approximately 1380-1370 cm⁻¹ [18] [19].

The IR spectrum also exhibits bands corresponding to C-N stretching at approximately 1400-1300 cm⁻¹ and various C-C stretching vibrations in the fingerprint region below 1200 cm⁻¹ [20] [19]. These spectral features are consistent with the structural characteristics of 2-chloro-N-dodecylacetamide and can be used for its identification and structural confirmation [18] [21].

Electronic and Structural Parameters

LogP and Lipophilicity Measures

The calculated logarithm of the octanol-water partition coefficient (LogP) for 2-chloro-N-dodecylacetamide is 4.65320 [6] [7]. This relatively high LogP value indicates that the compound has significant lipophilicity and preferentially partitions into the organic phase in an octanol-water system [6] [4]. The lipophilicity is primarily attributed to the long dodecyl chain, which contributes substantial hydrophobic character to the molecule [7] [4].

The LogP value of 2-chloro-N-dodecylacetamide is consistent with other chloroacetamide derivatives bearing long alkyl chains [6] [22]. Studies on similar compounds have shown that the lipophilicity increases systematically with increasing chain length, with each additional methylene group contributing approximately 0.5 log units to the LogP value [7] [23]. The presence of the polar amide group and the chlorine atom moderates the overall lipophilicity by introducing some hydrophilic character [22] [23].

The high lipophilicity of 2-chloro-N-dodecylacetamide influences its solubility profile, with the compound being more soluble in organic solvents such as chloroform, dichloromethane, and alcohols than in water [7] [4]. This property is relevant for understanding the compound's behavior in various environments and its potential interactions with biological membranes [6] [23].

Polar Surface Area

The topological polar surface area (TPSA) of 2-chloro-N-dodecylacetamide is 29.1 Ų [1] [24]. This parameter represents the sum of the surface areas occupied by polar atoms (primarily oxygen and nitrogen) in the molecule and is an important descriptor for predicting membrane permeability and other biological properties [4] [24].

The relatively low TPSA value of 2-chloro-N-dodecylacetamide is consistent with its structure, which contains only one amide group as the main polar functionality [4] [24]. The amide group contributes approximately 29.1 Ų to the polar surface area, while the long alkyl chain and the chlorine atom contribute minimally to this parameter [4] [24].

The TPSA value of 2-chloro-N-dodecylacetamide falls within the range typically associated with compounds that can passively diffuse across biological membranes [4] [23]. Compounds with TPSA values below 60 Ų generally exhibit good membrane permeability, although the high lipophilicity of this compound may influence its overall absorption and distribution properties [23] [24].

Table 4: Electronic and Structural Parameters of 2-chloro-N-dodecylacetamide

ParameterValue
LogP (Octanol-Water)4.65320
Polar Surface Area (Ų)29.1
Hydrogen Bond Donors1
Hydrogen Bond Acceptors1
Rotatable Bonds12
Heavy Atom Count17
Exact Mass (g/mol)261.185942

Collision Cross Section Data

Collision cross section (CCS) measurements provide information about the three-dimensional shape and size of molecules in the gas phase [1] [25]. For 2-chloro-N-dodecylacetamide, the predicted CCS values vary depending on the type of adduct formed during analysis [1] [26].

The [M+H]⁺ adduct of 2-chloro-N-dodecylacetamide has a predicted CCS value of 168.1 Ų, while the [M+Na]⁺ adduct shows a slightly larger CCS of 172.0 Ų [1] [26]. The negative ion adduct [M-H]⁻ exhibits a CCS value of 166.8 Ų, which is slightly smaller than that of the protonated species [1] [26]. These differences reflect the influence of the charge-carrying species on the overall molecular conformation [26] [25].

The ammonium adduct [M+NH₄]⁺ shows a notably larger CCS value of 185.6 Ų, suggesting that the interaction with the ammonium ion induces a more extended conformation of the molecule [1] [25]. Similarly, the formate and acetate adducts ([M+HCOO]⁻ and [M+CH₃COO]⁻) exhibit larger CCS values of 185.2 Ų and 201.1 Ų, respectively, indicating that these anions significantly affect the gas-phase structure of the compound [1] [26].

The CCS data for 2-chloro-N-dodecylacetamide provides insights into its conformational preferences and can be useful for analytical applications, such as ion mobility spectrometry, which separates ions based on their size, shape, and charge [26] [25]. The relationship between molecular structure and CCS values can also contribute to understanding the compound's behavior in various environments [26] [25].

Table 5: Collision Cross Section Data for 2-chloro-N-dodecylacetamide Adducts

Adduct Typem/zPredicted CCS (Ų)
[M+H]⁺262.19322168.1
[M+Na]⁺284.17516172.0
[M-H]⁻260.17866166.8
[M+NH₄]⁺279.21976185.6
[M+K]⁺300.14910167.7
[M+H-H₂O]⁺244.18320162.6
[M+HCOO]⁻306.18414185.2
[M+CH₃COO]⁻320.19979201.1
[M+Na-2H]⁻282.16061169.3
[M]⁺261.18539173.4
[M]⁻261.18649173.4

XLogP3

5.7

Other CAS

2877-29-4

Wikipedia

2-chloro-N-dodecylacetamide

Dates

Last modified: 08-15-2023

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